Enzymatic Potency: >15-Fold Improvement Over Oseltamivir Carboxylate (OSC) and >7-Fold Over Zanamivir
In a direct head-to-head comparison, Neuraminidase-IN-3 (compound 23d) was exceptionally potent against a panel of Group-1 NAs with IC50 values ranging from 0.26 to 0.73 nM [1]. This potency represents a 15-53 times improvement over oseltamivir carboxylate (OSC) and a 7-11 times improvement over zanamivir in the same enzymatic assays [1].
| Evidence Dimension | NA Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.73 nM (H1N1), 0.26 nM (H5N1), 0.63 nM (H5N8) |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC) and Zanamivir |
| Quantified Difference | 15-53 times more potent than OSC; 7-11 times more potent than zanamivir |
| Conditions | In vitro neuraminidase enzymatic assay using Group-1 NA subtypes (H1N1, H5N1, H5N8) |
Why This Matters
This sub-nanomolar potency ensures complete target engagement at low concentrations, minimizing off-target effects and enabling robust inhibition in cellular and in vivo models.
- [1] Ju H, Murugan NA, Hou L, et al. Identification of C5-NH2 Modified Oseltamivir Derivatives as Novel Influenza Neuraminidase Inhibitors with Highly Improved Antiviral Activities and Favorable Druggability. J Med Chem. 2021;64(24):17992-18009. View Source
